1-cyclopropyl-3-(dimethylamino)-2-propen-1-one
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Overview
Description
1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is an organic compound characterized by a cyclopropyl group attached to a dimethylaminoprop-2-en-1-one structure. This compound is notable for its unique structural features, which include a cyclopropyl ring and an enone moiety. These features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one can be achieved through various methods. One common approach involves the reaction of cyclopropylamine with a suitable enone precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
1-cyclopropyl-3-(dimethylamino)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The cyclopropyl group can engage in hyperconjugation, stabilizing carbocations and influencing the compound’s reactivity . The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, depending on the context of its use.
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the enone moiety.
Dimethylaminoprop-2-en-1-one: Contains the enone structure but without the cyclopropyl group.
Cyclopropyl ketones: Similar in having the cyclopropyl ring but differ in functional groups attached.
Uniqueness: 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is unique due to the combination of the cyclopropyl ring and the enone moiety. This dual functionality imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKNHAWLDLWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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